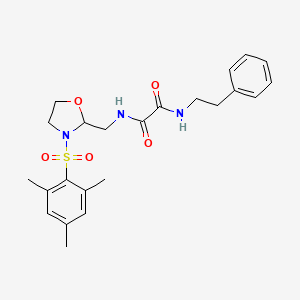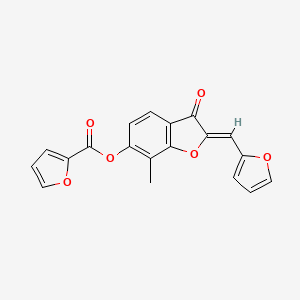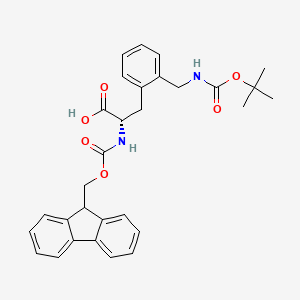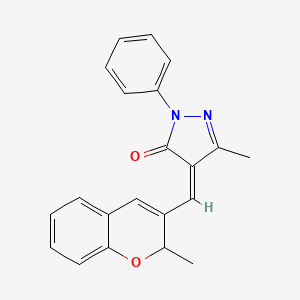![molecular formula C17H14ClNO2 B2553078 [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 219544-52-2](/img/structure/B2553078.png)
[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid is a derivative of indole, which is a fundamental scaffold in many natural and synthetic molecules with significant biological activity. Indole derivatives are known for their diverse biological properties, including anti-tumor and anti-inflammatory activities, which are often associated with interactions with DNA and proteins .
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and reactions. For instance, the synthesis of a related compound, 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, which is a selective COX-2 inhibitor, was achieved through a novel indole formation process. This process included an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating that the sequence from starting materials to the desired indole could be executed in a single pot . Similarly, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide involved stirring a precursor with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. For example, the compound 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was characterized by spectroscopic techniques and confirmed by single-crystal X-ray diffraction study. It crystallizes in the monoclinic crystal system with specific unit cell parameters, and its structure is reinforced by various intermolecular interactions, as revealed by Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The Ullmann coupling reaction is one such valuable reaction for preparing substituted indole compounds. For instance, substituted 3-acetoxy-1-acetyl-1H-indoles were prepared by condensing 2-chlorobenzoic acids with amino acids under Ullmann conditions, followed by cyclodecarboxylation using the Rossing method to yield the desired indole derivatives .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Indoloketopiperazine Derivatives
[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid serves as a precursor in the synthesis of novel substituted indoloketopiperazine derivatives through a one-pot, four-center, three-component Ugi reaction with primary amines and alkyl isocyanides. This method facilitates the creation of compounds with potential biological activities, demonstrating moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012).
Chemical Characterization and Structural Analysis
The compound 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, synthesized from this compound, was analyzed for its structural and chemical properties. The detailed characterization includes spectroscopic techniques, crystal structure confirmation, and an examination of molecular interactions within the crystal, highlighting its potential for further biological activity studies (Geetha et al., 2019).
Synthesis and Biological Activities of Derivatives
Research on the synthesis of 4-Chloroindole-3-acetic acid (4-Cl-IAA) and its derivatives from this compound reveals significant biological activities. These compounds were found to exhibit stronger elongation activity toward Avena coleoptiles than indole-3-acetic acid, indicating their potential use in agricultural and biological research (Katayama, 2000).
Molecular Interactions and Pharmacological Potential
Investigations into the binding interactions and pharmacological characteristics of compounds derived from this compound, such as the agonist SR 146131 and antagonist SR 27897, provide insights into their contrasting effects on the human CCK(1) receptor. This research underscores the compound's significance in developing targeted therapies (Gouldson et al., 2000).
Anti-inflammatory Metal Ion Interactions
The anti-inflammatory properties of this compound derivatives are explored through their interactions with Zn(II), Cd(II), and Pt(II) metal ions. These complexes have been synthesized and characterized, revealing potential pathways for enhancing the therapeutic efficacy of anti-inflammatory drugs (Dendrinou-Samara et al., 1998).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include [1-(4-chlorobenzyl)-1h-indol-3-yl]acetic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, potentially contributing to its biological activity.
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound impacts multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Indole derivatives have been found to exhibit potent cytotoxicity against selected human cancer cell lines . This suggests that this compound may have similar cytotoxic effects, potentially contributing to its anticancer activity.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light . Therefore, these factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
The indole nucleus in [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid has been found to bind with high affinity to multiple receptors, making it a valuable tool in the development of new useful derivatives
Cellular Effects
Indole derivatives, including this compound, have shown potent cytotoxicity against various human cancer cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSJKRALCMDCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552995.png)
![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2552998.png)
![N-(3-Methoxyphenyl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2553000.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2553002.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B2553003.png)
![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)
![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)


